molecular formula C20H25NO B7302559 N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine

N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine

Cat. No.: B7302559
M. Wt: 295.4 g/mol
InChI Key: QNZNVAWGXMDBJN-UHFFFAOYSA-N
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Description

N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: is a chemical compound that features a unique structure combining an adamantyl group and a benzofuran moiety

Properties

IUPAC Name

1-(2-adamantyl)-N-(1-benzofuran-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-2-20-16(3-4-22-20)6-13(1)11-21-12-19-17-7-14-5-15(9-17)10-18(19)8-14/h1-4,6,14-15,17-19,21H,5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZNVAWGXMDBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CNCC4=CC5=C(C=C4)OC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine typically involves a multi-step process:

    Formation of the Adamantylmethyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Benzofuran Derivative Synthesis: The benzofuran moiety is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling Reaction: The adamantylmethyl intermediate is then coupled with the benzofuran derivative using a reductive amination reaction, where the amine group is introduced.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or hydroxyl groups in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, or gene expression.

Comparison with Similar Compounds

N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: can be compared with other similar compounds:

    N-(2-adamantylmethyl)-1-(benzofuran-2-yl)methanamine: Similar structure but with the benzofuran moiety at a different position.

    N-(2-adamantylmethyl)-1-(benzothiophene-5-yl)methanamine: Contains a benzothiophene moiety instead of benzofuran.

    N-(2-adamantylmethyl)-1-(indole-5-yl)methanamine: Features an indole moiety instead of benzofuran.

Uniqueness

The uniqueness of This compound lies in its specific combination of the adamantyl and benzofuran groups, which imparts distinct chemical and biological properties.

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